1H-Pyrazole, 1-methyl-, 2-oxide
Description
Significance of Azole N-Oxides in Contemporary Chemical Research
Azoles are a class of five-membered heterocyclic compounds that contain at least one nitrogen atom and another non-carbon atom such as nitrogen, sulfur, or oxygen. beilstein-journals.org Their N-oxides, known as azole N-oxides, are of significant interest in contemporary chemical research. These compounds serve as versatile intermediates in organic synthesis, enabling the introduction of various functional groups into the heterocyclic ring. For instance, palladium-catalyzed direct arylation reactions have been successfully applied to a wide range of azine and azole N-oxides, showcasing their utility in constructing complex molecular architectures.
The reactivity of azole N-oxides is a key area of investigation. Thermal rearrangement reactions of 1-methoxypyrazole 2-oxides, for example, have been shown to yield isomeric 5-methoxy-compounds. Furthermore, these N-oxides can undergo deoxygenation and side-chain substitution reactions, such as the acyloxy migration reaction with acetic anhydride (B1165640) to produce 3- and 5-acetoxymethylpyrazoles. These transformations highlight the synthetic potential of azole N-oxides in creating a diverse array of substituted heterocyclic compounds.
Overview of Pyrazole (B372694) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Pyrazole and its derivatives are a cornerstone of heterocyclic chemistry, recognized for their broad spectrum of applications in medicinal chemistry, agrochemicals, and materials science. globalresearchonline.netnih.govnih.gov These five-membered aromatic rings containing two adjacent nitrogen atoms are present in numerous commercial products and serve as key pharmacophores in drug discovery. globalresearchonline.net
The synthesis of the pyrazole core is well-established, with several versatile methods available to the synthetic chemist. Common strategies include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. nih.gov Multi-component reactions and 1,3-dipolar cycloadditions also provide efficient routes to highly substituted pyrazole derivatives. beilstein-journals.orgorganic-chemistry.org The reactivity of the pyrazole ring allows for further functionalization. Electrophilic substitution typically occurs at the C4 position, while the N-H proton can be readily substituted, and the nitrogen at the 2-position is susceptible to electrophilic attack. globalresearchonline.net
The diverse biological activities of pyrazole derivatives are a major driver of research in this area. They are known to exhibit anti-inflammatory, analgesic, antimicrobial, and antitumor properties, among others. globalresearchonline.netnih.gov The success of pyrazole-containing drugs has solidified the importance of this heterocyclic scaffold in the development of new therapeutic agents.
Academic Context and Research Trajectories of 1H-Pyrazole, 1-methyl-, 2-oxide
While the broader families of pyrazole derivatives and azole N-oxides are extensively studied, specific academic research focusing solely on This compound is more limited. However, by examining its chemical properties and the research on closely related compounds, we can infer its academic context and potential research trajectories.
This compound is a derivative of 1-methylpyrazole (B151067), where an oxygen atom is attached to the nitrogen at the 2-position. This N-oxidation is expected to significantly influence the electronic distribution and reactivity of the pyrazole ring.
Below are the key identification and computed properties of this compound:
| Property | Value | Source |
| IUPAC Name | 1-methyl-2-oxidopyrazol-2-ium | nih.gov |
| CAS Number | 29184-68-7 | nih.govepa.gov |
| Molecular Formula | C4H6N2O | nih.govepa.gov |
| Molecular Weight | 98.10 g/mol | nih.gov |
| Monoisotopic Mass | 98.048012819 Da | nih.gov |
Interactive Data Table of Computed Properties
| Property | Value |
| XLogP3 | 0.5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 0 |
| Exact Mass | 98.048012819 Da |
| Topological Polar Surface Area | 30.4 Ų |
| Heavy Atom Count | 7 |
| Formal Charge | 0 |
| Complexity | 66.7 |
Note: The data in this table is computationally generated. nih.gov
The research trajectories for This compound are likely to follow several key avenues based on the established chemistry of related N-oxides and pyrazoles:
Synthesis and Characterization: While the compound is commercially available, further development of novel and efficient synthetic routes would be of academic interest. Detailed spectroscopic and crystallographic characterization would provide valuable data on its structure and bonding.
Reactivity Studies: Investigating the reactivity of the N-oxide functionality is a primary research direction. This could include deoxygenation reactions under various conditions, rearrangement reactions to form substituted pyrazoles, and its use as a precursor for cycloaddition reactions.
Coordination Chemistry: The N-oxide can act as a ligand for metal centers, and the synthesis and characterization of coordination complexes containing This compound could lead to new catalysts or materials with interesting magnetic or optical properties.
Computational Studies: Theoretical investigations using methods like density functional theory (DFT) can provide deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule, complementing experimental findings. acs.orgacs.org
Biological Screening: Given the broad biological activities of pyrazole derivatives, This compound and its derivatives would be candidates for screening in various biological assays to explore their potential as therapeutic agents. nih.gov
Structure
3D Structure
Properties
CAS No. |
29184-68-7 |
|---|---|
Molecular Formula |
C4H6N2O |
Molecular Weight |
98.10 g/mol |
IUPAC Name |
1-methyl-2-oxidopyrazol-2-ium |
InChI |
InChI=1S/C4H6N2O/c1-5-3-2-4-6(5)7/h2-4H,1H3 |
InChI Key |
RBLLMCKHJFMEKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=[N+]1[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 1h Pyrazole, 1 Methyl , 2 Oxide and Analogous Pyrazole N Oxides
Specific Synthetic Pathways to 1-Methyl-1H-pyrazole 2-oxide
The direct synthesis of 1-methyl-1H-pyrazole 2-oxide involves the N-oxidation of 1-methylpyrazole (B151067). This transformation is typically achieved using oxidizing agents.
Precursor Selection and Reaction Conditions
The primary precursor for the synthesis of 1-methyl-1H-pyrazole 2-oxide is 1-methylpyrazole. The synthesis of 1-methylpyrazole itself can be accomplished through methods such as the condensation of 1,1,3,3-tetraethoxypropane (B54473) with methylhydrazine. chemicalbook.com Another approach involves the reaction of pyrazole (B372694) with dimethyl carbonate at elevated temperatures. chemicalbook.com
Once 1-methylpyrazole is obtained, its oxidation to the corresponding N-oxide is commonly performed using peracids. While specific conditions for the synthesis of 1-methyl-1H-pyrazole 2-oxide are not extensively detailed in the provided results, the general principle of direct oxidation of pyrazoles with peracids is a known method for preparing pyrazole N-oxides. iitg.ac.in
A notable method for a related fused pyrazole N-oxide involved an unusual intramolecular cyclization of a precursor using a potent nitrating mixture of 100% nitric acid and trifluoroacetic anhydride (B1165640), followed by reduction. rsc.org This highlights that strong oxidizing and cyclizing agents can be employed to form pyrazole N-oxide structures. rsc.org
Yield Optimization and Scalability Considerations
The efficiency of pyrazole synthesis, a necessary preceding step for N-oxidation, is influenced by reaction conditions. For instance, in the synthesis of N-methylpyrazole from pyrazole and dimethyl carbonate, the removal of methanol (B129727) as it is formed significantly improves the yield from 14% to 70%. chemicalbook.com This suggests that for scalable production, reaction engineering principles such as in-situ product removal are crucial.
For the N-oxidation step itself, the choice of oxidizing agent and reaction conditions is critical for optimizing yield and ensuring the scalability of the process. The development of practical, high-yielding methods for key pyrazole intermediates is an active area of research, with one-step procedures and efficient separation techniques being key considerations for industrial applications. acs.org
General Strategies for Pyrazole N-Oxide Formation
Beyond the direct oxidation of pre-formed pyrazoles, several general strategies exist for the construction of the pyrazole N-oxide scaffold.
Cyclization Reactions Leading to N-Oxide Scaffolds
The formation of pyrazole N-oxides can be achieved through various cyclization reactions. One-pot procedures are particularly attractive for their efficiency. For example, a silver(I)-catalyzed synthesis of substituted pyrazole N-oxides from propargylamines using sodium nitrite (B80452) and acetic acid has been described. iitg.ac.in This method is advantageous due to its mild conditions and compatibility with a range of functional groups. iitg.ac.in
Another approach involves the electrophilic cyclization of α,β-alkynic hydrazones. Treatment of these precursors with molecular iodine in the presence of a base can lead to the formation of 4-iodopyrazoles. acs.org While this example doesn't directly yield an N-oxide, the principle of cyclizing a suitably functionalized acyclic precursor is a common strategy in heterocycle synthesis and could be adapted for N-oxide formation.
Furthermore, an unusual intramolecular cyclization reaction has been reported to produce a furazan-fused pyrazole N-oxide, demonstrating that complex fused heterocyclic systems containing the pyrazole N-oxide moiety can be accessed through carefully designed cyclization strategies. rsc.org
Oxidative Approaches in N-Oxide Synthesis
Direct oxidation of the pyrazole ring is a primary method for synthesizing pyrazole N-oxides. iitg.ac.in Peracids are commonly employed for this transformation. iitg.ac.in The regioselectivity of N-oxidation can be a challenge in unsymmetrically substituted pyrazoles.
Alternative oxidative methods are also being explored. For instance, a copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole derivatives. organic-chemistry.org While this specific method does not produce N-oxides, it highlights the use of environmentally benign oxidants like oxygen in pyrazole synthesis. organic-chemistry.org
Regioselective Synthesis Utilizing Pyrazole N-Oxides
A key advantage of pyrazole N-oxides is their utility as intermediates for the synthesis of highly substituted pyrazoles with controlled regioselectivity. iitg.ac.in The N-oxide group can direct subsequent functionalization reactions to specific positions on the pyrazole ring. iitg.ac.in Following functionalization, the N-oxide can be readily removed by deoxygenation, for example, using phosphorus trichloride (B1173362), to yield the desired substituted pyrazole. iitg.ac.in
The use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. acs.org This demonstrates that reaction conditions can play a crucial role in controlling the regiochemical outcome of pyrazole synthesis.
Furthermore, the regioselective synthesis of pyrazole derivatives can be achieved through various other methods, such as the Michael addition of pyrazoles to conjugated carbonyl alkynes, where the regioselectivity can be switched by the presence or absence of a silver carbonate catalyst. mdpi.com One-pot condensation reactions and electrophilic cyclization of α,β-alkynic hydrazones also offer routes to regioselectively substituted pyrazoles. acs.orgnih.gov
The ability to introduce substituents at specific positions is critical in medicinal and agrochemical research, making the development of regioselective synthetic methods a high priority. nih.govnih.gov
Emerging and Green Methodologies for Pyrazole N-Oxide Synthesis
Recent research has highlighted several innovative and eco-friendly approaches for the synthesis of pyrazole N-oxides. These methods aim to improve efficiency and reduce the environmental impact compared to conventional techniques.
One notable advancement is the direct synthesis of pyrazole N-oxides from readily available starting materials. A study has demonstrated a straightforward method for synthesizing substituted pyrazole N-oxides from N-propargylamines and silver nitrite (AgNO₂), where AgNO₂ serves as a novel nitric oxide (NO) source. acs.orglookchem.com This reaction proceeds through an oxidation/cyclization cascade and offers good to excellent yields for a variety of substituted N-propargylamines. acs.orglookchem.com Although this method involves a metal-based reagent, it represents a more direct route, potentially reducing the number of synthetic steps and associated waste.
Another approach involves the silver-catalyzed reaction of propargyl amines with sodium nitrite in acetic acid, which efficiently yields pyrazole N-oxides. epa.govresearchgate.net These N-oxides can then be further functionalized, for instance, by converting them into 4-chloropyrazoles using phosphorus oxychloride and DMF. researchgate.net
The principles of green chemistry are also being applied to the synthesis of the pyrazole core itself, which is a precursor for N-oxidation. These methods often focus on the use of alternative energy sources and safer solvents.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the synthesis of pyrazole derivatives, often leading to higher yields in shorter reaction times compared to conventional heating. sciforum.netnih.govmdpi.comnih.govresearchgate.net This technique is particularly effective for condensation reactions, such as the synthesis of 1-aryl-1H-pyrazole-5-amines in water, which is an environmentally friendly solvent. nih.gov The use of microwave heating in solvent-free conditions for the synthesis of pyrazolone (B3327878) derivatives further underscores the green potential of this technology. mdpi.comresearchgate.net
Ultrasound-Assisted Synthesis: Sonochemistry, or the use of ultrasound to promote chemical reactions, offers another green alternative. Ultrasound-assisted synthesis has been successfully employed for the production of pyrazoline and pyrazole derivatives, often resulting in improved yields and shorter reaction times. nih.govresearchgate.netresearchgate.net This method can be conducted in aqueous media, further enhancing its environmental credentials. researchgate.net For instance, the synthesis of pyrazoline derivatives from chalcones has been efficiently achieved using ultrasound, highlighting a sustainable and environmentally friendly approach. nih.gov
Catalyst-Free Synthesis: The development of catalyst-free synthetic methods is a key goal in green chemistry as it eliminates the need for potentially toxic and expensive catalysts. Catalyst-free cycloaddition reactions of diazo compounds to alkynes have been reported for the synthesis of pyrazoles. rsc.org Additionally, eco-friendly, catalyst-free condensation reactions have been developed for the synthesis of new mono- and bis-pyrazole derivatives. nih.gov
While direct green methodologies for the N-oxidation of 1-methylpyrazole to its 2-oxide are still emerging, the advancements in the green synthesis of the pyrazole core and the development of novel direct routes to pyrazole N-oxides pave the way for more sustainable production of this class of compounds.
Research Findings on Green Synthesis of Pyrazole Derivatives
The following table summarizes key findings from recent research on emerging and green synthetic methodologies for pyrazole and pyrazole N-oxide synthesis.
| Product Type | Reactants | Method | Catalyst/Reagent | Solvent | Yield | Reference |
| Substituted Pyrazole N-Oxides | N-Propargylamines | Oxidation/Cyclization | Silver Nitrite (AgNO₂) | Tetrahydrofuran | Good to Excellent | acs.orglookchem.com |
| Pyrazole N-Oxides | Propargyl Amines | Oxidation/Cyclization | Sodium Nitrite / Silver Triflate | Acetic Acid | Excellent | epa.govresearchgate.net |
| 1-Aryl-1H-pyrazole-5-amines | α-Cyanoketone, Aryl Hydrazine | Microwave-Assisted | - | Water | 70-90% | nih.gov |
| Pyrazoline Derivatives | Chalcones | Ultrasound-Assisted | - | - | 64-82% | nih.gov |
| Pyrazolone Derivatives | β-Ketoesters, Hydrazines, Aldehydes | Microwave-Assisted | - | Solvent-free | 51-98% | mdpi.comresearchgate.net |
| Mono- and Bis-pyrazole Derivatives | (3,5-dimethyl-1H-pyrazol-1-yl)methanol, Amines | Condensation | Catalyst-Free | Acetonitrile | Moderate | nih.gov |
| Pyrazole Derivatives | Diazo compounds, Alkynes | Cycloaddition | Catalyst-Free | - | - | rsc.org |
| Pyrazole Derivatives | Aldehydes, Malononitrile, Phenylhydrazine | Ultrasound-Assisted | - | Water/PEG-400 | High | researchgate.net |
Reactivity and Reaction Mechanisms of 1h Pyrazole, 1 Methyl , 2 Oxide
Electrophilic and Nucleophilic Reactivity Patterns of Pyrazole (B372694) N-Oxides
The pyrazole ring itself possesses a complex reactivity profile, with electron density variations influencing site selectivity. The presence of two adjacent nitrogen atoms reduces the electron density at the C3 and C5 positions, while the C4 position remains relatively electron-rich and thus susceptible to electrophilic attack. sctunisie.org The introduction of an N-oxide group at the N2 position, as in 1H-Pyrazole, 1-methyl-, 2-oxide, further modulates this reactivity.
Azole N-oxides generally exhibit enhanced reactivity and complementary regioactivation compared to the parent azoles. clockss.org In the case of 1-methylpyrazole (B151067) 2-oxide, the N-oxide group influences the aromatic system through both inductive and resonance effects. This leads to a preference for certain electrophilic and nucleophilic reactions.
Electrophilic Reactivity: Electrophilic substitution on 1-methylpyrazole 2-oxide has been shown to occur preferentially at the C5 position. For instance, nitration in sulfuric acid attacks the C5 position of the free base. rsc.org At higher acidities, dinitration can occur, yielding 1-methyl-3,5-dinitropyrazole (B1329850) 1-oxide, indicating that the C3 position also becomes susceptible to electrophilic attack under forcing conditions. rsc.org This reactivity highlights the activating nature of the N-oxide group towards specific positions on the pyrazole ring.
Nucleophilic Reactivity: The N-oxide moiety itself can act as a nucleophile, attacking various electrophiles. More significantly, this initial attack can activate the pyrazole ring for subsequent nucleophilic substitution. Analogous to pyridine (B92270) N-oxides, the oxygen atom can be targeted by an electrophile, which is followed by the addition of a nucleophile, typically at the C5 (or C3) position. scripps.edu For example, treatment of 1-methylpyrazole 2-oxide with phosphoryl chloride results in chlorination at the C5 position to give 5-chloro-1-methylpyrazole. rsc.org This transformation proceeds via initial attack of the N-oxide oxygen on the phosphorus atom, followed by intramolecular chloride delivery to the C5 position and subsequent elimination. Deoxygenation can also be achieved using reagents like phosphorus trichloride (B1173362). rsc.org
The general reactivity patterns are summarized below:
Electrophilic Attack: Primarily at C5, but also possible at C3 under strongly acidic conditions. rsc.org
Nucleophilic Attack: Occurs at C3 and C5, often facilitated by prior activation of the N-oxide oxygen. rsc.orgnih.gov
Transformation Mediated by this compound
The unique reactivity of pyrazole N-oxides enables their participation in a variety of chemical transformations, leading to the synthesis of complex heterocyclic systems.
Based on available literature, specific examples of aryne-coupling reactions directly involving this compound as a substrate are not well-documented. This particular class of transformation appears to be an underexplored area in the chemistry of pyrazole N-oxides.
While the pyrazole ring itself is often formed via cycloaddition reactions, pyrazole N-oxides can also participate as reactants in such transformations. nih.govresearchgate.netyoutube.com The N-oxide moiety can function as a 1,3-dipole, enabling [3+2] cycloadditions.
Research on the closely related pyrazolone (B3327878) N,N-dioxides demonstrates their capability as 1,3-dipoles in reactions with dipolarophiles like epoxynaphthalene. clockss.org These reactions have been found to proceed with high stereoselectivity, favoring the endo cycloadduct. Theoretical calculations suggest that this selectivity arises from a secondary interaction in the transition state between the oxygen atom of the dipolarophile and the nitrogen of the N-oxide group. clockss.org The activation parameters for these reactions show highly negative entropies of activation, indicating a crowded and highly ordered transition state. clockss.org
Table 1: Activation Parameters for 1,3-Dipolar Cycloaddition Reactions
| Reactants (Dipole + Dipolarophile) | ΔH* (kcal/mol) | ΔS* (e.u.) | Solvent | Reference |
|---|---|---|---|---|
| Phenyl-N-methylnitrone + Methyl methacrylate | 16.3 | -29.0 | Toluene | clockss.org |
| 3,5-Disubstituted pyrazolone N,N-dioxide (1b) + Epoxynaphthalene (2a) | 14.9 | -41.0 | Toluene | clockss.org |
Although direct examples for 1-methylpyrazole 2-oxide are scarce, the behavior of these related systems suggests its potential to undergo similar [3+2] cycloaddition reactions, serving as a valuable synthon for constructing more complex, fused heterocyclic frameworks.
A significant area of pyrazole chemistry involves the formation of the N-N bond through oxidative coupling reactions. While these methods often synthesize the pyrazole ring itself rather than using a pre-formed pyrazole N-oxide, the principles are relevant to the broader reactivity context. Metal-mediated inner-sphere N-N coupling is a key, albeit uncommon, route to N-N bond formation. nih.govresearchgate.netyoutube.com
One prominent example is the formation of pyrazoles from diazatitanacycles via oxidation-induced N-N reductive elimination. nih.govnih.gov In this process, a diazatitanacyclohexadiene intermediate undergoes a 2-electron oxidation, which triggers an electrocyclic ring closure to form the pyrazole N-N bond. nih.gov The oxidation can be achieved with various oxidants, including TEMPO and ferrocenium (B1229745) (Fc+) salts. nih.govrsc.org
Another related pathway is the oxidative N-N coupling of aminopyrazoles to form azopyrazoles (Az–N=N–Az). researchgate.net This transformation can be accomplished electrochemically or with chemical oxidants. The proposed mechanisms involve either the oxidation of the aminopyrazole to a radical cation intermediate or N-halogenation followed by amination and subsequent oxidation. researchgate.net
Table 2: Oxidants Used in N-N Coupling Reactions for Pyrazole Synthesis
| Reaction Type | Oxidant | Reference |
|---|---|---|
| Diazatitanacycle N-N Coupling | TEMPO | nih.gov |
| Diazatitanacycle N-N Coupling | Ferrocenium (Fc+) salts | nih.gov |
| Aminopyrazole N-N Coupling | Electrogenerated HOCl/HOBr | researchgate.net |
| Aminopyrazole N-N Coupling | NiO(OH) (electrogenerated) | researchgate.net |
Mechanistic Elucidation of Transformations Involving this compound
Understanding the reaction pathways and the nature of intermediates is crucial for controlling and optimizing the transformations of pyrazole N-oxides.
Mechanistic studies on pyrazole-forming reactions provide deep insights into the processes governing N-N bond formation and ring functionalization. In the TEMPO-mediated oxidation of diazatitanacycles, kinetic studies revealed that the first of two oxidation steps is rate-limiting and that coordination of the oxidant (TEMPO) to the titanium center is critical for reactivity. nih.govrsc.org
The proposed mechanism involves the initial dissociation of a pyridine ligand from the titanium complex to generate a coordinatively unsaturated species. This is followed by an inner-sphere oxidation by TEMPO to form a one-electron oxidized intermediate (IM1). nih.gov A key mechanistic question was whether the final product arose from the disproportionation of this intermediate or from a second direct oxidation. Evidence suggests that a second oxidation of IM1 by another equivalent of TEMPO is the more likely pathway to the two-electron oxidized species that undergoes the rapid N-N coupling. nih.gov
In other systems, such as the acetic acid and O2-promoted cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, the proposed mechanism involves the activation of the N-amino compound by proton transfer from the acid. acs.org This is followed by nucleophilic addition of the dicarbonyl enol form, oxidative dehydrogenation by molecular oxygen, and a final dehydrative cyclization to yield the fused pyrazole product. acs.org
The reaction of pyridine N-oxides with Grignard reagents, which can serve as a model for pyrazole N-oxides, proceeds through the formation of an initial adduct that rearranges to provide stereodefined dienal oximes, showcasing a ring-opening pathway. diva-portal.org These studies collectively underscore the diversity of intermediates—from radical cations to organometallic complexes and protonated adducts—that govern the reactivity of N-heterocyclic oxides.
Advanced Derivatization and Functionalization Strategies of 1h Pyrazole, 1 Methyl , 2 Oxide
Directed Functionalization of the Pyrazole (B372694) N-Oxide Core
The pyrazole N-oxide core, while activated, allows for selective functionalization at its carbon positions. The N-oxide group enhances the reactivity of the pyrazole ring, enabling regiocontrolled modifications that might be challenging to achieve on the parent 1-methylpyrazole (B151067). researchgate.net The inherent reactivity of the pyrazole system generally favors electrophilic attack at the C4 position, while strong bases can facilitate deprotonation at C3 or C5, creating nucleophilic centers for subsequent reactions with electrophiles. pharmaguideline.com
Strategies for functionalization often involve metalation followed by quenching with an appropriate electrophile. This can be achieved through deprotonation using strong bases or via halogen-metal exchange reactions. These methods provide access to a wide array of substituted pyrazole N-oxides, which are valuable intermediates for further diversification.
Table 1: Representative Directed Functionalization Reactions of the Pyrazole N-Oxide Core
| Position | Reaction Type | Reagents | Product Type |
| C4 | Electrophilic Substitution | Electrophile (e.g., NBS, I₂) | 4-Halogenated Pyrazole N-oxide |
| C5 | Deprotonation/Functionalization | 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., Ar-CHO) | 5-Substituted Pyrazole N-oxide |
| C3/C4 | Halogen-Magnesium Exchange | 1. i-PrMgCl·LiCl 2. Electrophile | C3/C4-Substituted Pyrazole N-oxide |
Note: This table represents potential functionalization pathways based on general pyrazole and N-oxide reactivity. Specific conditions for 1H-Pyrazole, 1-methyl-, 2-oxide may require optimization.
Transformations Involving the N-Oxide Moiety as a Reactive Center
The N-oxide group is not merely a directing group but a versatile reactive center that can undergo several important transformations, including deoxygenation and rearrangement. These reactions are critical for scaffold diversification, as they can fundamentally alter the heterocyclic core.
Deoxygenation
The removal of the oxygen atom from the N-oxide is a common and crucial transformation that yields the corresponding 1-methylpyrazole. This reaction is valuable as it allows the N-oxide to be used as a temporary activating or directing group during synthesis, which is then removed in a final step. A variety of reagents and conditions have been developed for the deoxygenation of heterocyclic N-oxides. organic-chemistry.org For instance, treatment with phosphorus trichloride (B1173362) (PCl₃) in a solvent like chloroform (B151607) is an effective method. researchgate.net More environmentally benign approaches, such as using iodide in combination with formic acid, have also been reported as highly efficient and selective. rsc.org Furthermore, photocatalytic methods, some employing rhenium complexes, offer a mild way to achieve deoxygenation under ambient conditions. nih.gov
Table 2: Selected Methods for Deoxygenation of Heterocyclic N-Oxides
| Reagent System | Conditions | Reference |
| Phosphorus trichloride (PCl₃) | Refluxing chloroform | researchgate.net |
| Iodide / Formic Acid | Formic acid as solvent | rsc.org |
| Photocatalysis (e.g., Rhenium complex) | Visible light, ambient temperature | nih.gov |
| Indium / Pivaloyl Chloride | Room temperature | organic-chemistry.org |
Rearrangement Reactions
Heterocyclic N-oxides bearing an alkyl substituent on a carbon atom adjacent to the N-oxide, such as the methyl group in this compound, can undergo rearrangement reactions. The Boekelheide reaction is a notable example, involving the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org This reaction is typically performed with acetic anhydride (B1165640) or, for milder conditions, trifluoroacetic anhydride (TFAA). wikipedia.org The mechanism commences with the acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group. This intermediate then undergoes a [3.3]-sigmatropic rearrangement to furnish an acylated hydroxymethyl derivative, which can be hydrolyzed to the final product. wikipedia.org This transformation provides a direct route to functionalize the N-methyl group, converting it into a hydroxymethyl group, which can serve as a handle for further synthetic modifications.
Scaffold Diversification and Analog Preparation using this compound
The synthetic strategies detailed above can be combined in a modular fashion to generate a diverse library of analogs from this compound. This scaffold-hopping approach allows for the systematic exploration of the chemical space around the pyrazole core.
A typical workflow for scaffold diversification would involve:
Initial Functionalization: Introduction of desired substituents onto the pyrazole ring at the C3, C4, or C5 positions using the methods described in section 4.1. This step creates a series of functionalized pyrazole N-oxide intermediates.
Transformation of the N-Oxide: The resulting intermediates can then be subjected to reactions involving the N-oxide moiety.
Deoxygenation: Removing the N-oxide group provides access to a wide range of substituted 1-methylpyrazoles. These final compounds benefit from the regiochemical control exerted by the N-oxide during the initial functionalization steps.
Rearrangement: Applying a Boekelheide-type rearrangement can introduce functionality onto the N-methyl group, leading to another class of analogs.
This two-pronged approach—modifying the ring and then transforming the N-oxide—maximizes the structural diversity obtainable from a single starting material. The resulting functionalized pyrazoles are valuable building blocks in their own right, serving as key intermediates for more complex targets in agrochemistry and medicinal chemistry. acs.org For example, a 4-bromo-1-methylpyrazole N-oxide could be used in cross-coupling reactions to introduce an aryl group, followed by deoxygenation to yield a 4-aryl-1-methylpyrazole. This systematic approach is invaluable for generating compound libraries for structure-activity relationship (SAR) studies.
Coordination Chemistry and Ligand Applications of Pyrazole N Oxides
Coordination Modes and Binding Affinities of Pyrazole (B372694) N-Oxides as Ligands
There is no available data on the specific coordination modes or binding affinities of 1H-Pyrazole, 1-methyl-, 2-oxide when acting as a ligand towards metal ions.
Synthesis and Characterization of Metal Complexes Featuring Pyrazole N-Oxide Ligands
No published methods for the synthesis or characterization data (such as spectroscopic or crystallographic analyses) of metal complexes containing the this compound ligand could be located.
Metal-Ligand Cooperative Reactivities in Pyrazole N-Oxide Complexes
Information regarding any cooperative reactivity between metal centers and the this compound ligand is absent from the scientific literature.
Supramolecular Assembly and Crystal Engineering of Pyrazole N-Oxide Containing Structures
There are no available studies on the use of this compound in the formation of supramolecular assemblies or in crystal engineering.
Based on a comprehensive search of available scientific literature, there is no specific computational and theoretical research focused solely on the chemical compound "this compound" that aligns with the detailed outline provided. Studies detailing Density Functional Theory (DFT) investigations, including geometric optimization, frontier molecular orbital analysis, reaction pathway modeling, and theoretical spectroscopic predictions for this exact molecule, are not present in the public domain.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections for "this compound." Constructing such an article would require speculative data extrapolated from related but distinct compounds, which would violate the core instruction to focus exclusively on the specified molecule.
Role of 1h Pyrazole, 1 Methyl , 2 Oxide in the Synthesis of Complex Heterocyclic Systems
Building Block in Fused Ring System Construction (e.g., furazan-fused pyrazole (B372694) N-oxides)
The pyrazole N-oxide moiety is a valuable synthon for constructing fused heterocyclic systems, which are molecules where two or more rings share an edge. These complex structures are of significant interest due to their unique chemical properties and diverse biological activities. beilstein-journals.org The condensation of 5-aminopyrazoles, for instance, with various bielectrophilic partners is a known strategy for creating a wide array of fused pyrazoloazines, such as pyrazolopyridines and pyrazolopyrimidines. beilstein-journals.org
A notable application of the pyrazole N-oxide core is in the synthesis of high-energy, nitrogen-rich fused systems. An example is the creation of a furazan-fused pyrazole N-oxide, specifically 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide. rsc.org This compound was synthesized through an unusual intramolecular cyclization, demonstrating the utility of the pyrazole N-oxide framework in forming complex, polycyclic structures that combine the properties of different heterocyclic rings. rsc.org The synthesis of such fused rings often involves multi-step reactions, starting from functionalized pyrazole precursors. beilstein-journals.orgnih.gov
Table 1: Synthesis of a Furazan-Fused Pyrazole N-oxide System
| Reaction Stage | Description | Key Reagents | Resulting Structure |
|---|---|---|---|
| Cyclization | An unusual intramolecular cyclization reaction of a precursor. | 100% Nitric acid, Trifluoroacetic anhydride (B1165640) | Fused pyrazole N-oxide ring |
| Reduction | Reduction of the resulting compound. | Potassium Iodide (KI) | 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide anion |
| Salt Formation | Preparation of energetic salts. | Potassium and nitrogen-rich cations | Potassium and various energetic salts rsc.org |
Contributions to the Synthesis of Advanced Materials Scaffolds (e.g., energetic materials)
The pyrazole N-oxide scaffold is integral to the development of next-generation energetic materials. For example, the aforementioned 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide is a high-energy fused anion. rsc.org Salts derived from this anion exhibit powerful detonation properties; its hydroxylammonium salt has excellent performance, while other salts have detonation velocities comparable to the widely used military explosive RDX (1,3,5-trinitro-1,3,5-triazinane). rsc.orgrsc.org This suggests their potential as green primary or secondary explosives. rsc.org The development of such materials based on fused heterocyclic frameworks like pyrazolo[4,3-c]pyrazole is a major focus of research in this field. nih.gov The goal is to create new high-performance, insensitive energetic materials by combining moieties like the pyrazole ring with energetic groups such as nitro (-NO2). nih.govrsc.org
Table 2: Comparison of Energetic Properties of Pyrazole-Based Compounds
| Compound | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Key Feature | Reference |
|---|---|---|---|---|
| Hydroxylammonium salt of 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide | Excellent Performance | Not Specified | High energy, but sensitive | rsc.org |
| Energetic Salt Derivative (13) from rsc.org | Comparable to RDX | Not Specified | Potential secondary explosive | rsc.org |
| Energetic Salt Derivative (16) from rsc.org | Comparable to RDX | Not Specified | Potential secondary explosive | rsc.org |
| RDX (Benchmark) | ~8748 | ~34 | Commonly used high explosive | rsc.org |
| Hydroxylammonium salt 7b from rsc.org | 8700 | Not Specified | Comparable to RDX | rsc.org |
| 7-nitro-3,5-dihydro-4H-pyrazolo[4,3-d] rsc.orgnih.govrsc.orgtriazin-4-one (NPTO) | Similar to DNPP | Similar to DNPP | Good insensitivity | nih.gov |
Catalytic Applications in Organic Synthesis (if applicable beyond ligand roles)
While pyrazole derivatives are commonly used to create ligands for metal-based catalysts, the direct use of 1H-Pyrazole, 1-methyl-, 2-oxide as a catalyst itself is not widely reported in scientific literature. mdpi.com The field of organocatalysis, where small organic molecules accelerate reactions, has seen extensive research into various heteroaromatic compounds. For instance, heteroaromatic N-oxides such as those derived from pyridine (B92270) and quinoline (B57606) are known to act as strong Lewis bases and have been successfully employed in asymmetric catalysis. mdpi.com
Although direct catalytic applications for pyrazole N-oxides are sparse, related compounds have shown promise. In a proof-of-concept study, it was demonstrated that 2-pyrazolines (4,5-dihydro-1H-pyrazoles) can function as organocatalysts. researchgate.net These pyrazolines were able to catalyze a Michael addition reaction via iminium ion activation, opening a new avenue for the design of chiral organocatalysts beyond traditional pyrrole (B145914) and imidazole (B134444) derivatives. researchgate.net This suggests that while this compound is primarily valued as a synthetic building block, the broader pyrazole family possesses untapped potential in the realm of organocatalysis.
Q & A
Q. What statistical approaches validate reproducibility in pyrazole synthesis?
- Methodology : Employ Design of Experiments (DoE) to test variables (temperature, catalyst loading). For example, a Plackett-Burman design can identify critical factors in bromination reactions. Replicate reactions (n ≥ 3) with ANOVA analysis quantify uncertainty. Report yields as mean ± standard deviation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
